molecular formula C11H21N3 B1488925 {3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 1341477-63-1

{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Cat. No. B1488925
CAS RN: 1341477-63-1
M. Wt: 195.3 g/mol
InChI Key: OIBBKAWUPCFOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a butan-2-yl group, a pyrazol-4-yl group, and a propyl(methyl)amine group . It’s part of a class of compounds known as amines, which are derivatives of ammonia and contain a nitrogen atom with a lone pair of electrons .


Molecular Structure Analysis

The molecule contains a butan-2-yl group, which is a four-carbon alkyl radical . It also contains a pyrazol-4-yl group, which is a five-membered heterocyclic moiety that possesses three carbon atoms and two adjacent nitrogen atoms . The propyl(methyl)amine group is a common structure in organic chemistry, consisting of a three-carbon chain attached to a nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving this compound aren’t available in the sources I found, compounds containing similar functional groups are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Pyrazole derivatives have been synthesized and evaluated for their cytotoxic properties against tumor cell lines, showing potential as chemotherapeutic agents. The cytotoxic activity of these compounds varies based on the substituents linked to the aminic nitrogen and pyrazolic rings, indicating a strong dependency on structural modifications for their biological activities (Kodadi et al., 2007).
  • X-Ray crystallography and DFT calculations have been employed to study pyrazole derivatives, revealing that intramolecular hydrogen bonding impacts the reductive cyclization process in these compounds. This insight is crucial for the synthesis of more complex pyrazolo[3,4-b]quinoxalines under alternative conditions, including microwave irradiation (Szlachcic et al., 2020).

Medicinal Chemistry and Biological Evaluation

  • Pyrazole derivatives have been explored as σ(1) receptor antagonists , with one such compound showing high activity in mouse models of neurogenic pain and neuropathic pain, making it a promising candidate for pain management (Díaz et al., 2012).
  • The antibacterial activity of pyrazole Schiff bases was investigated, showing potential as antibacterial agents. Their ability to form hydrogen-bonded supramolecular architectures suggests a structural basis for their biological activity (Feng et al., 2018).

Polymer Science and Materials Chemistry

  • Zinc(II) carboxylate complexes with pyrazolylethylamine ligands have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide , demonstrating their utility in producing environmentally friendly polymers with moderate molecular weights and selectivity towards poly(cyclohexene carbonate) (Matiwane et al., 2020).
  • The corrosion inhibition efficiency of bipyrazolic-type organic compounds was analyzed through DFT studies, correlating their electronic properties with inhibition performance. This research underscores the relevance of pyrazole derivatives in materials protection and their potential as effective corrosion inhibitors (Wang et al., 2006).

Mechanism of Action

properties

IUPAC Name

3-(1-butan-2-ylpyrazol-4-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-4-10(2)14-9-11(8-13-14)6-5-7-12-3/h8-10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBBKAWUPCFOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 2
{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 3
{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 4
{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 5
Reactant of Route 5
{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 6
Reactant of Route 6
{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.